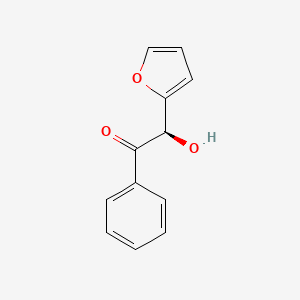![molecular formula C9H8FNO2 B12892527 4-(Fluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12892527.png)
4-(Fluoromethyl)-2-methoxybenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Fluoromethyl)-2-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoromethyl group at the 4-position and a methoxy group at the 2-position on the benzoxazole ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-2-methoxybenzo[d]oxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an ortho-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzoxazole ring using reagents such as methyl iodide in the presence of a base.
Fluoromethylation: The fluoromethyl group can be introduced using a fluoromethylating agent such as fluoromethyl iodide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction times and costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Fluoromethyl)-2-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
4-(Fluoromethyl)-2-methoxybenzo[d]oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-(Fluoromethyl)-2-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-methoxybenzo[d]oxazole: Similar structure but lacks the fluorine atom.
4-(Chloromethyl)-2-methoxybenzo[d]oxazole: Contains a chloromethyl group instead of a fluoromethyl group.
2-Methoxybenzo[d]oxazole: Lacks the substituent at the 4-position.
Uniqueness
4-(Fluoromethyl)-2-methoxybenzo[d]oxazole is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug design.
Propriétés
Formule moléculaire |
C9H8FNO2 |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
4-(fluoromethyl)-2-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8FNO2/c1-12-9-11-8-6(5-10)3-2-4-7(8)13-9/h2-4H,5H2,1H3 |
Clé InChI |
PCJRXDCPWTWWLF-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=CC=C2O1)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


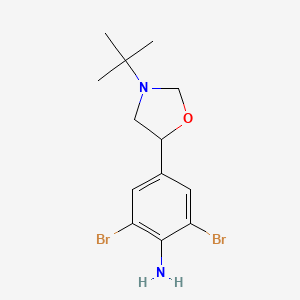
![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12892454.png)
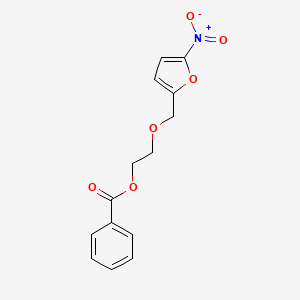
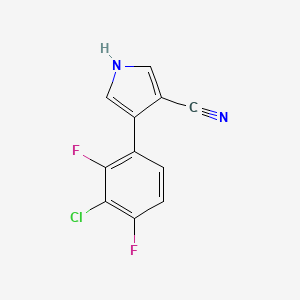
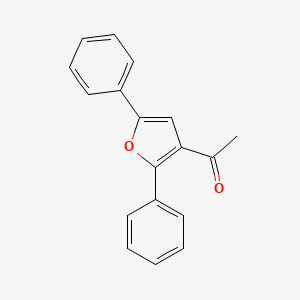

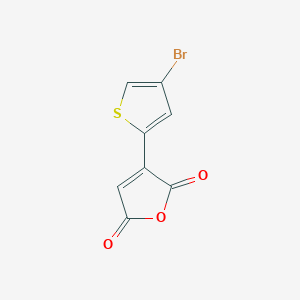
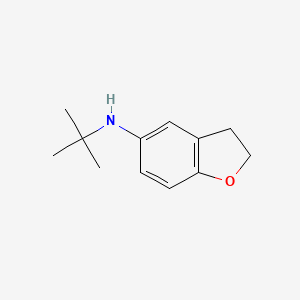
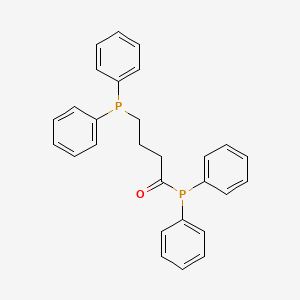
![6-Methylpyrazolo[1,5-a]imidazol-7-one oxime](/img/structure/B12892512.png)
![2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12892521.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-phenyl-1H-1,2,4-triazole-3-thiol](/img/structure/B12892530.png)
